3-(4-FLUOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(4-FLUOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of fluorophenyl and nitrophenyl groups attached to a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired tetrahydroquinazolinone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazolinone derivatives using oxidizing agents such as potassium permanganate.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-FLUOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-(3-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 3-(4-Methylphenyl)-2-(3-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 3-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
Uniqueness
3-(4-FLUOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(12-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGENORUFJCRPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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